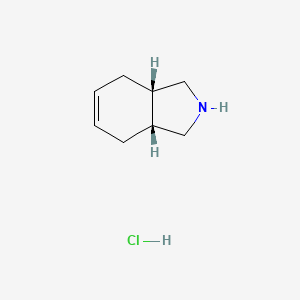
rac-(3aR,7aS)-2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “rac-(3aR,7aS)-2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride” is a chemical compound with a complex structure. It is similar to the compound “(3aR,7aS)-octahydro-3aH-indole-3a-carboxylic acid hydrochloride” which has a molecular weight of 205.68 .
Molecular Structure Analysis
The molecular structure of “rac-(3aR,7aS)-2,3,3a,4,7,7a-Hexahydro-1H-isoindole hydrochloride” is complex. It is similar to the compound “(3aR,7aS)-octahydro-3aH-indole-3a-carboxylic acid hydrochloride”, which has an InChI code of1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1 .
Scientific Research Applications
Synthesis and Chemical Properties
This compound is often involved in the synthesis of enantiomerically pure chemicals, which are crucial for the development of specific pharmaceuticals and advanced materials. For instance, the compound "SDZ SER-082", which is a selective and potent 5-HT2C/2B receptor antagonist with weak affinity towards the 5-HT2A receptor site, represents an application in the development of central nervous system (CNS) medications. The synthesis involves multiple steps, including the key photocyclization of indolyl tetrahydropyridino-carbamic acid ethyl ester to afford the desired product, highlighting the compound's role in intricate chemical syntheses (Muhle et al., 1996).
Catalysis and Material Science
In material science, the compound is used in the synthesis of polymeric materials and catalysis. For example, "rac- and meso-SiMe2(3-benzylindenyl)(indenyl)ZrCl2" utilized in propene polymerization, demonstrates its application in producing isotactic polypropenes under specific conditions, indicating its significance in the development of plastic materials with tailored properties (Puranen et al., 2004).
properties
IUPAC Name |
(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-isoindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWBZNCXQWATMG-KVZVIFLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)
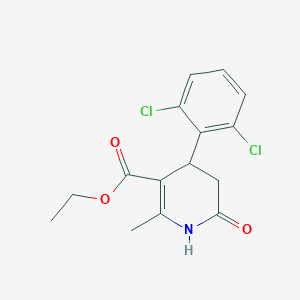
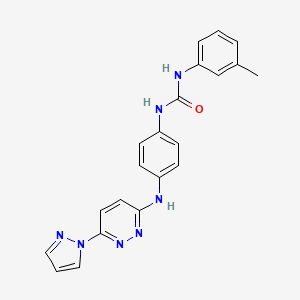
![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)
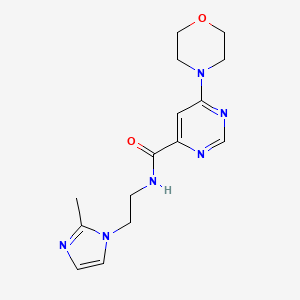
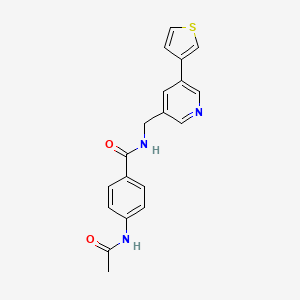

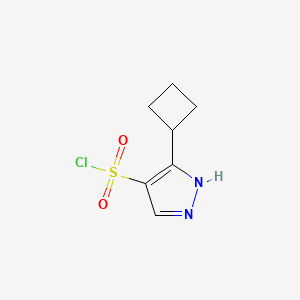
![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)